N-(4-oxa-1-azabicyclo[3.3.1]nonan-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-oxa-1-azabicyclo[3.3.1]nonan-6-yl)acetamide is a chemical compound with a unique bicyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a bicyclic ring system with an oxygen and nitrogen atom, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-oxa-1-azabicyclo[33One common method involves the enantioselective construction of the bicyclic scaffold, which can be achieved through various synthetic routes . These routes often involve the use of acyclic starting materials that contain the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
Industrial Production Methods: Industrial production methods for N-(4-oxa-1-azabicyclo[3.3.1]nonan-6-yl)acetamide are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the synthetic routes used in laboratory settings to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-oxa-1-azabicyclo[3.3.1]nonan-6-yl)acetamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, can vary depending on the desired transformation .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the compound .
Wissenschaftliche Forschungsanwendungen
N-(4-oxa-1-azabicyclo[3.3.1]nonan-6-yl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, it may be used in the development of new materials and industrial processes .
Wirkmechanismus
The mechanism of action of N-(4-oxa-1-azabicyclo[3.3.1]nonan-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with various biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Vergleich Mit ähnlichen Verbindungen
N-(4-oxa-1-azabicyclo[3.3.1]nonan-6-yl)acetamide can be compared with other similar compounds, such as other bicyclic amides and lactams. These compounds share similar structural features but may differ in their chemical reactivity and biological activity.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique structure and reactivity make it an interesting subject for research, and its potential applications in chemistry, biology, medicine, and industry highlight its importance. Further studies are needed to fully understand its mechanism of action and to explore its full range of applications.
Eigenschaften
CAS-Nummer |
135782-28-4 |
---|---|
Molekularformel |
C9H16N2O2 |
Molekulargewicht |
184.239 |
IUPAC-Name |
N-(4-oxa-1-azabicyclo[3.3.1]nonan-6-yl)acetamide |
InChI |
InChI=1S/C9H16N2O2/c1-7(12)10-8-2-3-11-4-5-13-9(8)6-11/h8-9H,2-6H2,1H3,(H,10,12) |
InChI-Schlüssel |
FNGQJCVFSGZPFW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1CCN2CCOC1C2 |
Synonyme |
Acetamide, N-(4-oxa-1-azabicyclo[3.3.1]non-6-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.